Complete Inhibition of Monensin-Resistant Eimeria tenella Schizont Formation at ≥16 μM
Fudecalone completely inhibits the schizont formation of a monensin-resistant strain of Eimeria tenella in a cell-based assay system at concentrations exceeding 16 μM [1]. This is in direct contrast to monensin, the comparator ionophore anticoccidial, which is ineffective against this resistant strain by definition.
| Evidence Dimension | Inhibition of schizont formation in Eimeria tenella |
|---|---|
| Target Compound Data | Complete inhibition at concentrations >16 μM |
| Comparator Or Baseline | Monensin: ineffective against resistant strain |
| Quantified Difference | Qualitative difference (effective vs. ineffective) |
| Conditions | Cell-based assay system using monensin-resistant Eimeria tenella strain |
Why This Matters
This quantifies fudecalone's unique efficacy in a monensin-resistant coccidiosis model, a critical differentiator for researchers addressing drug resistance.
- [1] Tabata N, Tomoda H, Masuma R, Iwai Y, Omura S. Fudecalone, a new anticoccidial agent produced by Penicillium sp. FO-2030. J Antibiot (Tokyo). 1995 Jan;48(1):53-8. doi: 10.7164/antibiotics.48.53. PMID: 7868390. View Source
